5-Tert-butyl-2-(cyclohexyloxy)phenol

Description

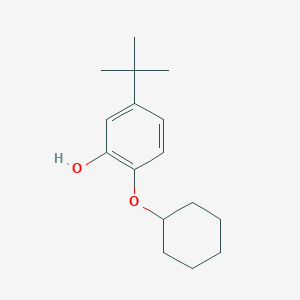

5-Tert-butyl-2-(cyclohexyloxy)phenol is a phenolic compound characterized by a tert-butyl group at the para position (C5) and a cyclohexyloxy substituent at the ortho position (C2) on the aromatic ring. The tert-butyl group enhances steric hindrance and thermal stability, while the cyclohexyloxy moiety contributes to lipophilicity, influencing solubility in non-polar matrices .

Properties

Molecular Formula |

C16H24O2 |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

5-tert-butyl-2-cyclohexyloxyphenol |

InChI |

InChI=1S/C16H24O2/c1-16(2,3)12-9-10-15(14(17)11-12)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3 |

InChI Key |

NXWVGLSZANZBBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-(cyclohexyloxy)phenol can be achieved through several synthetic routes. One common method involves the Williamson ether synthesis, where a phenol derivative is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydride . The reaction typically proceeds under mild conditions and results in the formation of the desired ether compound

Comparison with Similar Compounds

5-Tert-butoxy-2-(cyclohexylmethyl)phenol (CAS 1243395-50-7)

- Molecular Formula : C₁₇H₂₆O₂

- Molecular Weight : 262.39 g/mol

- Substituents :

- C5: tert-butoxy (–O–C(CH₃)₃)

- C2: cyclohexylmethyl (–CH₂–C₆H₁₁)

- Key Differences: The tert-butoxy group (electron-withdrawing) replaces the tert-butyl (electron-donating), altering electronic effects on the phenolic –OH group. Cyclohexylmethyl introduces a non-polar aliphatic chain instead of the oxygen-linked cyclohexyloxy, reducing polarity and hydrogen-bonding capacity.

- Applications : Likely used as an intermediate in organic synthesis due to its stability and lipophilicity .

4-Tert-butyl-2-cyclohexylphenol (CAS 5450-24-8)

- Molecular Formula : C₁₆H₂₄O

- Molecular Weight : 232.36 g/mol

- Substituents :

- C4: tert-butyl (–C(CH₃)₃)

- C2: cyclohexyl (–C₆H₁₁)

- The absence of an oxygen atom in the cyclohexyl substituent reduces polarity compared to cyclohexyloxy.

- Applications : May serve as a precursor in antioxidant formulations or polymer stabilizers .

Functional Derivatives

2-(2'-Hydroxy-5'-methyl-3'-cyclohexyloxyphenyl)benzotriazole

- Structure : A benzotriazole UV absorber with a hydroxyphenyl backbone substituted with methyl (C5') and cyclohexyloxy (C3') groups.

- Key Differences :

- The benzotriazole moiety enhances UV absorption efficiency (λmax ~300–400 nm).

- Methyl and cyclohexyloxy groups synergize to improve compatibility with polymer matrices.

- Applications : Widely used in coatings and plastics for UV stabilization .

5-Bromo-2-tert-butylphenol (CAS Referenced in )

- Molecular Formula : C₁₀H₁₃BrO

- Substituents :

- C5: Bromine (–Br)

- C2: tert-butyl (–C(CH₃)₃)

- Key Differences: Bromine’s strong electron-withdrawing effect increases phenolic –OH acidity (pKa ~8–9) compared to tert-butyl/cyclohexyloxy analogs (pKa ~10–12). Reactivity in electrophilic substitution is reduced due to steric hindrance from tert-butyl.

- Applications : Intermediate in synthesizing halogenated aromatic compounds .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity | Inferred Applications |

|---|---|---|---|---|---|---|

| 5-Tert-butyl-2-(cyclohexyloxy)phenol | Not provided | C₁₆H₂₄O₂ | ~260.36 (estimated) | C5: tert-butyl; C2: cyclohexyloxy | Moderate | UV stabilizers, antioxidants |

| 5-Tert-butoxy-2-(cyclohexylmethyl)phenol | 1243395-50-7 | C₁₇H₂₆O₂ | 262.39 | C5: tert-butoxy; C2: cyclohexylmethyl | Low | Synthetic intermediates |

| 4-Tert-butyl-2-cyclohexylphenol | 5450-24-8 | C₁₆H₂₄O | 232.36 | C4: tert-butyl; C2: cyclohexyl | Low | Polymer additives |

| 2-(2'-Hydroxy-5'-methyl-3'-cyclohexyloxyphenyl)benzotriazole | Not provided | C₂₀H₂₁N₃O₂ | ~335.40 (estimated) | Benzotriazole core; C3': cyclohexyloxy | Moderate | UV absorbers in plastics |

| 5-Bromo-2-tert-butylphenol | Not provided | C₁₀H₁₃BrO | 229.11 | C5: Br; C2: tert-butyl | Moderate | Halogenated intermediates |

Key Findings and Implications

- Electronic Effects: The tert-butyl group in 5-Tert-butyl-2-(cyclohexyloxy)phenol enhances electron donation to the aromatic ring, stabilizing the phenolic –OH group and reducing acidity compared to brominated analogs .

- Solubility : Cyclohexyloxy’s oxygen linkage increases polarity relative to cyclohexylmethyl or cyclohexyl substituents, improving solubility in semi-polar solvents (e.g., ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.